molecular formula C8H12O4 B11758916 Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Cat. No.: B11758916
M. Wt: 172.18 g/mol
InChI Key: AUAFQVWHQBYQRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base, followed by methoxylation using sodium methoxide. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like tetrahydrofuran or dichloromethane

    Catalysts: Bases such as sodium hydride or potassium carbonate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 1-methoxy-3-oxocyclobutanecarboxylate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the keto and methoxy groups, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Biological Activity

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a chemical compound with significant potential in pharmaceutical applications due to its unique structural properties, which include a cyclobutane ring and various functional groups. This article explores its biological activity, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C7H10O3
  • Molecular Weight : 142.15 g/mol
  • IUPAC Name : Ethyl 3-oxocyclobutane-1-carboxylate
  • CAS Number : 87121-89-9

Synthesis

The synthesis of this compound typically involves several methods, including:

  • Esterification reactions with cyclobutanecarboxylic acid derivatives.
  • Reactions with nucleophiles and electrophiles , which are essential for its role as an intermediate in organic synthesis.

These synthetic routes highlight the compound's versatility and importance in developing more complex molecules used in drug development and agrochemicals .

This compound exhibits biological activity primarily through its interactions with various biological targets. Its mechanism of action may involve:

  • Inhibition of enzymes related to metabolic pathways, which could be beneficial in treating diseases such as cancer.
  • Modulation of signaling pathways , potentially affecting cell proliferation and apoptosis.

Pharmacokinetics

Studies suggest that this compound may possess favorable pharmacokinetic properties, including:

  • Absorption : High absorption rates due to its lipophilic nature.
  • Metabolism : Potential for biotransformation through cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Studies and Research Findings

Recent studies have investigated the biological effects of this compound in various contexts:

  • Anticancer Activity
    • A study demonstrated that derivatives of this compound can inhibit human hepatocellular carcinoma cell growth by interfering with glutamine metabolism, suggesting potential as a therapeutic agent in cancer treatment .
  • Enzyme Inhibition
    • Research has shown that compounds similar to this compound can act as inhibitors of ornithine aminotransferase, disrupting metabolic processes critical for tumor growth .
  • Synthetic Applications
    • The compound serves as an intermediate in synthesizing biologically active molecules, showcasing its utility in medicinal chemistry .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is valuable to compare it with structurally similar compounds. Below is a summary table highlighting key differences:

Compound NameMolecular FormulaBiological ActivityKey Applications
This compoundC7H10O3Anticancer, enzyme inhibitionPharmaceutical intermediates
Ethyl 3-OxocyclobutanecarboxylateC7H10O3Moderate enzyme inhibitionOrganic synthesis
Benzyl 3-Oxocyclobutane-1-CarboxylateC12H12O3Antimicrobial propertiesDrug development

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 1-methoxy-3-oxocyclobutane-1-carboxylate

InChI

InChI=1S/C8H12O4/c1-3-12-7(10)8(11-2)4-6(9)5-8/h3-5H2,1-2H3

InChI Key

AUAFQVWHQBYQRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=O)C1)OC

Origin of Product

United States

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